N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide is a compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazol-2-yl(phenyl)methanol
- N’-(1,3-Benzothiazol-2-yl)-arylamides
- Imidazole derivatives
Uniqueness
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide stands out due to its unique benzodiazole structure, which imparts distinct biological activities. Compared to similar compounds, it has shown promising results in preliminary studies for its potential therapeutic applications .
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H23N3O/c28-24(17-19-9-3-1-4-10-19)25-16-15-23-26-21-13-7-8-14-22(21)27(23)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,25,28) |
InChI Key |
LXLBUBUCNASDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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